Perfluoro(methylcyclohexane)

Description

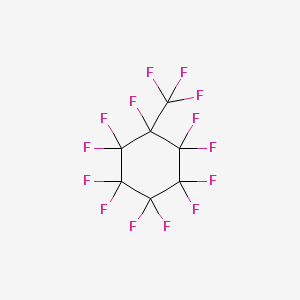

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIROQPWSJUXOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059874 | |

| Record name | Perfluoromethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Perfluoromethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

355-02-2 | |

| Record name | Perfluoro(methylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(methylcyclohexane) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoromethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(methylcyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROMETHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9772YW63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Perfluoro(methylcyclohexane): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity perfluoro(methylcyclohexane) (PFMCH) for research and development applications. PFMCH is a fully fluorinated derivative of methylcyclohexane, rendering it chemically and biologically inert, with high gas solubility and excellent thermal stability. These properties make it a valuable solvent for fluorous-phase chemistry, a component in biomedical applications such as artificial blood substitutes, and a tracer compound in environmental and biological studies. Achieving high purity is critical for these applications to avoid adverse effects from partially fluorinated or other reactive impurities.

Core Synthesis Methodologies

The industrial production of perfluoro(methylcyclohexane) is primarily achieved through two main routes: Simons Electrochemical Fluorination (ECF) and the Fowler Process using high-valency metal fluorides.

Simons Electrochemical Fluorination (ECF)

The Simons ECF process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF).[1] A direct current is passed through the solution, leading to the substitution of all hydrogen atoms with fluorine.[1] The process is typically carried out in a specialized electrochemical cell, known as a Simons cell, equipped with nickel anodes and cathodes.[1][2] The overall cell potential is maintained around 5-6 V.[1] Toluene (B28343) or benzotrifluoride (B45747) can be used as the starting material for the synthesis of PFMCH.

The electrochemical fluorination of toluene to produce PFMCH can be challenging, often resulting in low yields and significant gumming of the electrolyte.[2] The use of additives can mitigate some of these issues.

Benzotrifluoride is a more suitable precursor for the ECF synthesis of PFMCH, leading to higher yields.[3] However, electrolyte gumming can still be an issue, hindering continuous electrolysis.[3] The use of a depolarizing additive like triallylamine (B89441) can help to stabilize the electrolysis process.[3]

Fowler Process (Cobalt(III) Fluoride Fluorination)

The Fowler process is a vapor-phase fluorination method that utilizes a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[4] This method moderates the highly exothermic reaction between a hydrocarbon and elemental fluorine.[4] The process occurs in two stages: first, the regeneration of CoF₃ by passing fluorine gas over cobalt(II) fluoride (CoF₂) at an elevated temperature. In the second stage, the hydrocarbon vapor is passed over the heated CoF₃, which is in turn reduced back to CoF₂.[4] This process can lead to molecular rearrangements, resulting in a mixture of isomers.[4]

Quantitative Data Summary for Synthesis Methods

| Starting Material | Synthesis Method | Reported Yield | Key Reaction Conditions | Reference |

| Toluene | Simons ECF | Low (e.g., ~5% by substance) | Anhydrous HF, Nickel electrodes, Additives may be required | [2] |

| Benzotrifluoride | Simons ECF | Up to 77% by substance | Anhydrous HF, Nickel electrodes, Triallylamine as additive | [2] |

| Toluene/Methylcyclohexane | Fowler Process | Good (not specified) | Vapor phase, High temperature, Cobalt(III) fluoride | [4] |

Experimental Protocols

Protocol 1: Simons Electrochemical Fluorination of Benzotrifluoride

This protocol is based on the principles of the Simons ECF process and incorporates the use of an additive to improve stability.

1. Apparatus:

-

A Simons-type electrochemical cell (typically made of carbon steel or Monel) with a capacity of approximately 0.5-1 L.[2]

-

An electrode pack consisting of alternating nickel anode and cathode plates.[2]

-

A reflux condenser cooled to a low temperature (e.g., -20°C) to condense and return vaporized HF to the cell.[2]

-

A power supply capable of delivering a constant current.

-

A cooling system (e.g., a cooling coil within the cell) to maintain the electrolyte temperature.[2]

-

A gas outlet to vent the hydrogen gas produced during electrolysis.

2. Reagents:

-

Anhydrous hydrogen fluoride (HF)

-

Benzotrifluoride (C₆H₅CF₃)

-

Triallylamine (as a conductivity additive and depolarizer)

3. Procedure:

-

Assemble and dry the electrochemical cell thoroughly.

-

Under a fume hood and with appropriate personal protective equipment, carefully charge the cell with anhydrous HF.

-

Add the benzotrifluoride and triallylamine to the HF to create the electrolyte solution.

-

Begin cooling the cell to the desired operating temperature (typically 0-10°C).

-

Apply a constant direct current to the electrodes. The current density is typically low to moderate (e.g., 0.01-0.05 A/cm²). The voltage will typically be in the range of 5-6 V.[1]

-

Continue the electrolysis until the theoretical amount of charge has been passed to achieve complete fluorination.

-

During the process, hydrogen gas will be evolved at the cathode and should be safely vented.

-

The denser perfluorinated product will collect at the bottom of the cell and can be periodically drained.

-

Work-up: Carefully pour the crude product into a mixture of ice and water to neutralize any remaining HF. Separate the lower perfluorocarbon layer. Wash the organic layer sequentially with a dilute sodium bicarbonate solution, water, and then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Purification of Crude Perfluoro(methylcyclohexane)

The crude PFMCH obtained from the synthesis will likely contain partially fluorinated byproducts, isomers, and other impurities. A multi-step purification process is necessary to achieve high purity.

Protocol 2: Purification via Chemical Treatment and Distillation

1. Oxidation of Impurities:

-

To the crude PFMCH, add an acidic solution of potassium permanganate (B83412) (e.g., 0.1 M KMnO₄ in 4 M H₂SO₄).[5]

-

Stir the biphasic mixture vigorously at room temperature for several hours. The purple color of the permanganate will gradually disappear as it oxidizes unsaturated and hydrogen-containing impurities.

-

Separate the lower PFMCH layer.

-

Wash the PFMCH sequentially with water, a dilute sodium bisulfite solution (to remove any residual manganese dioxide), and again with water.

2. Fractional Distillation:

-

Dry the washed PFMCH over a suitable drying agent.

-

Perform a fractional distillation to separate the PFMCH from any remaining impurities with different boiling points.

Protocol 3: Silica (B1680970) Gel Column Chromatography

For achieving very high purity, particularly for removing polar impurities, silica gel column chromatography can be employed.

1. Materials:

-

Glass chromatography column

-

Silica gel (60-200 µm particle size is common for flash chromatography)

-

Mobile phase: A non-polar solvent such as hexane (B92381) or a perfluorinated solvent.

2. Procedure:

-

Prepare a slurry of silica gel in the chosen mobile phase.

-

Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Add a thin layer of sand on top of the silica bed.

-

Dissolve the PFMCH sample in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions using a suitable analytical technique (e.g., GC-MS) to identify the fractions containing pure PFMCH.

-

Combine the pure fractions and remove the solvent by evaporation.

Purity Analysis

To ensure the final product meets the high-purity requirements for research applications, rigorous analytical testing is essential.

| Analytical Method | Key Parameters | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Non-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium. Injection Mode: Split/Splitless. MS Detector: Electron Ionization (EI). | To separate and identify volatile impurities and isomers. Provides quantitative information on purity. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated chloroform (B151607) (CDCl₃) or acetone-d₆. Spectrometer Frequency: ≥ 400 MHz. Reference: External or internal standard (e.g., CFCl₃). | To provide detailed structural information and identify and quantify fluorine-containing impurities. The wide chemical shift range of ¹⁹F NMR allows for excellent resolution of different fluorine environments. |

Protocol 4: GC-MS Analysis of PFMCH Purity

-

Sample Preparation: Prepare a dilute solution of the purified PFMCH in a volatile solvent (e.g., hexane or acetone).

-

Instrument Setup:

-

Set the GC oven temperature program to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

-

Set the injector and detector temperatures appropriately (e.g., 250°C).

-

Operate the mass spectrometer in full scan mode to identify unknown impurities.

-

-

Analysis: Inject the sample and acquire the chromatogram and mass spectra. Integrate the peak areas to determine the relative purity of the PFMCH.

Protocol 5: ¹⁹F NMR for Purity Assessment

-

Sample Preparation: Dissolve a small amount of the purified PFMCH in a deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer for the ¹⁹F nucleus.

-

Set the spectral width to encompass the expected chemical shifts for perfluorinated compounds.

-

-

Acquisition: Acquire the ¹⁹F NMR spectrum. The presence of signals other than those corresponding to PFMCH indicates the presence of fluorinated impurities. The integration of these signals can be used for quantification.[6]

Visualizations

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. Volume # 5(24), September - October 2002 — "Study on regularities in electrochemical fluorination of toluene and benzotrifluoride in the presence of triallylamine." [notes.fluorine1.ru]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Fowler process - Wikipedia [en.wikipedia.org]

- 5. chemtalk.com.au [chemtalk.com.au]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

The Fowler Process for Perfluoro(methylcyclohexane) Synthesis from Toluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(methylcyclohexane) (PFMCH) is a fully fluorinated derivative of methylcyclohexane (B89554), valued for its exceptional chemical and thermal stability, high density, low viscosity, and biological inertness. These properties make it a critical component in various advanced applications, including as a heat transfer agent, a dielectric fluid, and a tracer compound. The primary industrial route to PFMCH is the Fowler process, a vapor-phase fluorination method that utilizes a high-valence metal fluoride (B91410), typically cobalt(III) fluoride (CoF₃), to replace all hydrogen atoms in a hydrocarbon precursor with fluorine. This technical guide provides a comprehensive overview of the Fowler process for the synthesis of perfluoro(methylcyclohexane) starting from toluene (B28343), detailing the underlying chemistry, experimental considerations, and the logical workflow of the process. While specific quantitative data from industrial processes are often proprietary, this guide consolidates the available scientific understanding to support research and development activities.

Introduction

The synthesis of perfluorocarbons (PFCs) presents a significant chemical challenge due to the high reactivity of elemental fluorine. Direct fluorination of hydrocarbons is an explosive process that leads to extensive fragmentation of the carbon skeleton. The Fowler process, developed during the Manhattan Project, provides a controlled method for perfluorination by using a solid-phase fluorinating agent, cobalt(III) fluoride, which moderates the reaction.[1]

Toluene is the preferred hydrocarbon feedstock for the synthesis of perfluoro(methylcyclohexane) over methylcyclohexane itself. This preference stems from the lower fluorine requirement for the aromatic precursor, making the process more economical.[2] The overall transformation involves the substitution of all eight hydrogen atoms of the toluene molecule and the saturation of the aromatic ring, requiring a total of 14 fluorine atoms.

The Fowler Process: Core Principles

The Fowler process is a two-stage, high-temperature, vapor-phase reaction.[1] The two stages are typically carried out in separate reactors or in a single reactor under alternating conditions.

Stage 1: Regeneration of the Fluorinating Agent

In the first stage, cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine (F₂) at an elevated temperature to regenerate the active fluorinating agent, cobalt(III) fluoride (CoF₃).

Reaction: 2 CoF₂ + F₂ → 2 CoF₃

This regeneration step is highly exothermic and requires careful temperature control.

Stage 2: Perfluorination of Toluene

In the second stage, vaporized toluene is passed over a heated bed of cobalt(III) fluoride. The CoF₃ acts as a fluorine carrier, donating its fluorine atoms to the hydrocarbon and being reduced back to CoF₂. The reaction proceeds until all hydrogen atoms are replaced by fluorine and the aromatic ring is saturated.

Overall Reaction: C₇H₈ + 14 CoF₃ → C₇F₁₄ + 8 HF + 14 CoF₂

The reaction is known to proceed through a carbocationic intermediate, which can undergo rearrangements, potentially leading to a mixture of perfluorinated isomers.[1]

Experimental Data and Observations

Detailed quantitative data for the industrial synthesis of perfluoro(methylcyclohexane) via the Fowler process is not extensively reported in open literature. However, general parameters and observations from related processes provide valuable insights.

| Parameter | General Range / Observation | Source |

| Reaction Temperature | High Temperature; generally in the range of 150°C to 400°C for various hydrocarbons. For the fluorination of benzene, a temperature of 150°C has been reported. | [3] |

| Pressure | Typically carried out at or near atmospheric pressure. | General Knowledge |

| Reactants | Toluene (vapor phase), Cobalt(III) Fluoride (solid) | [1][2] |

| Products | Perfluoro(methylcyclohexane), Hydrogen Fluoride (HF), Cobalt(II) Fluoride | [1] |

| Yield | Specific yields for PFMCH from toluene are not publicly available. The process is known to produce a complex mixture of products due to potential carbocation rearrangements. | [1] |

| Catalyst Bed | Packed bed of cobalt(III) fluoride. | [1] |

Detailed Experimental Protocol (Generalized)

The following provides a generalized, conceptual protocol for the laboratory-scale synthesis of perfluoro(methylcyclohexane) using the Fowler process. This protocol is for informational purposes only and should be adapted and performed by qualified personnel with appropriate safety measures in place.

4.1. Materials and Equipment

-

Reactants: Toluene, Cobalt(II) Fluoride (CoF₂), Elemental Fluorine (F₂), Nitrogen (N₂) for inerting.

-

Apparatus: High-temperature tube furnace, reaction tube (material resistant to fluorine and HF, e.g., nickel or Monel), gas flow controllers, toluene vaporizer, condenser, cold trap (for product collection), scrubber (for HF neutralization), appropriate safety equipment (fume hood, personal protective equipment).

4.2. Procedure

Stage 1: Regeneration of Cobalt(III) Fluoride

-

Reactor Preparation: A known quantity of CoF₂ is placed in the reaction tube, forming a packed bed.

-

Inerting: The reactor system is purged with an inert gas, such as nitrogen, to remove air and moisture.

-

Heating: The reactor is heated to the desired regeneration temperature (e.g., 250-350°C).

-

Fluorination: A controlled flow of fluorine gas, diluted with nitrogen, is passed through the heated CoF₂ bed. The progress of the reaction can be monitored by the color change of the solid from pale pink (CoF₂) to brown (CoF₃) and by monitoring the fluorine concentration at the reactor outlet.

-

Purging: Once the regeneration is complete, the fluorine flow is stopped, and the reactor is purged with nitrogen to remove any residual fluorine.

Stage 2: Fluorination of Toluene

-

Temperature Adjustment: The reactor containing the freshly regenerated CoF₃ is brought to the target reaction temperature for the fluorination of toluene.

-

Toluene Introduction: Toluene is vaporized and introduced into the reactor in a stream of inert gas (e.g., nitrogen). The flow rates of both the toluene vapor and the carrier gas must be carefully controlled.

-

Reaction: The toluene vapor reacts with the hot CoF₃ bed.

-

Product Collection: The gaseous effluent from the reactor, containing the perfluorinated product, hydrogen fluoride (HF), and the carrier gas, is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone) to liquefy and collect the perfluoro(methylcyclohexane).

-

HF Neutralization: The non-condensable gases, including HF, are passed through a scrubber containing a suitable neutralizing agent (e.g., a solution of potassium or sodium carbonate).

-

Product Purification: The collected crude product is a mixture that may contain partially fluorinated compounds and isomers. Purification is typically achieved through fractional distillation.

Process Visualization

5.1. Logical Flow of the Fowler Process

Caption: Logical workflow of the two-stage Fowler process.

5.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

The Fowler process involves highly hazardous materials and conditions:

-

Elemental Fluorine (F₂): Extremely reactive, corrosive, and toxic. Requires specialized handling equipment and procedures.

-

Cobalt(III) Fluoride (CoF₃): A powerful oxidizing agent. Contact with combustible materials should be avoided.

-

Hydrogen Fluoride (HF): Highly corrosive and toxic. Can cause severe burns upon contact with skin.

-

High Temperatures: The process operates at temperatures that can cause severe burns.

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, face shields, and gloves resistant to the chemicals being handled. A thorough understanding of the hazards and emergency procedures is essential before commencing any work.

Conclusion

The Fowler process remains a cornerstone of industrial perfluorocarbon synthesis. The use of toluene as a feedstock for perfluoro(methylcyclohexane) production is an economically driven choice that leverages the fundamental principles of this high-temperature fluorination technique. While the intricacies of industrial-scale operations are not fully disclosed in the public domain, the foundational chemistry and generalized experimental approach provide a solid basis for further research and development in the field of organofluorine chemistry. Advances in reactor technology and process control may offer opportunities to improve the selectivity and efficiency of this long-standing and vital chemical process.

References

Spectroscopic Characterization of Perfluoro(methylcyclohexane) using ¹⁹F NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic characterization of perfluorinated cyclic compounds, with a specific focus on Perfluoro(methylcyclohexane), using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Due to the complexity of its spectrum and the dynamic conformational processes, a complete, publicly available, and detailed spectral assignment for perfluoro(methylcyclohexane) is not readily found in the literature. Therefore, this guide will use 1,1-difluorocyclohexane (B1205268) as a well-documented model system to illustrate the quantitative analysis of ¹⁹F NMR data. The principles and experimental protocols described herein are broadly applicable to the characterization of perfluoro(methylcyclohexane) and other fluorinated molecules.

Introduction to ¹⁹F NMR of Perfluorinated Cyclohexanes

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1] The chemical shift range of ¹⁹F is significantly wider than that of ¹H, which often leads to highly resolved spectra where distinct fluorine environments can be readily distinguished.[1]

In the case of perfluorinated cyclohexanes, the ¹⁹F NMR spectrum is influenced by the chair-to-chair conformational inversion of the cyclohexane (B81311) ring. At room temperature, this inversion is typically rapid on the NMR timescale, leading to a time-averaged spectrum. For instance, the ¹⁹F NMR spectrum of perfluorocyclohexane (B1265658) at room temperature shows a single peak because all fluorine atoms become chemically equivalent due to fast conformational changes.[2] However, at lower temperatures, this inversion can be slowed or "frozen out," and distinct signals for the axial and equatorial fluorine atoms can be observed.[2] The spectrum then often appears as a complex AB-type system, revealing the chemical shift differences and geminal coupling constants between the axial and equatorial fluorines.[2]

The introduction of a methyl group, as in perfluoro(methylcyclohexane), further complicates the spectrum by creating additional distinct fluorine environments, each with its own chemical shift and coupling interactions. The complete analysis of such a spectrum would involve advanced 2D NMR techniques to resolve the overlapping signals and elucidate the complex spin-spin coupling network.

Data Presentation: ¹⁹F NMR Data for 1,1-Difluorocyclohexane (Model Compound)

| Parameter | Value | Description | Cite |

| Chemical Shifts (δ) | |||

| δ (Equatorial Fluorine) | 15.64 ppm (downfield from axial) | Chemical shift of the equatorial fluorine atom. | [3] |

| δ (Axial Fluorine) | Reference | Chemical shift of the axial fluorine atom. | [3] |

| Coupling Constants (J) | |||

| ²JFF (geminal) | 235.3 Hz | Geminal coupling constant between the axial and equatorial fluorine atoms. | [3] |

| ³J(Hax–Fax) (vicinal) | 34.3 Hz | Vicinal coupling constant between the axial fluorine and an axial proton on an adjacent carbon. | [3] |

| ³J(Heq–Fax) (vicinal) | 11.5 Hz | Vicinal coupling constant between the axial fluorine and an equatorial proton on an adjacent carbon. | [3] |

Note: The chemical shifts are reported relative to each other as presented in the cited literature. For absolute chemical shifts, an appropriate internal or external standard would be required.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹⁹F NMR spectra of fluorinated compounds like perfluoro(methylcyclohexane).

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that dissolves the analyte and has a low freezing point if low-temperature studies are required. Common solvents for fluorinated compounds include acetone-d₆, chloroform-d, and toluene-d₈.

-

Concentration : Prepare the sample at a concentration typically ranging from 5 to 50 mg/mL.

-

Internal Standard : For accurate chemical shift referencing, an internal standard can be used. A common standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm relative to CFCl₃. Alternatively, an external standard can be used by placing a capillary containing the reference compound within the NMR tube.

-

Degassing : For sensitive samples or for accurate relaxation measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals. This can be achieved by several freeze-pump-thaw cycles.

NMR Spectrometer Setup and Data Acquisition

-

Tuning and Matching : Tune and match the NMR probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp lineshapes.

-

Acquisition Parameters for a 1D ¹⁹F Spectrum :

-

Pulse Sequence : A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments with ¹H decoupling).

-

Spectral Width (SW) : The chemical shift range for fluorinated compounds is large. A spectral width of at least 250 ppm (e.g., 100,000 Hz on a 400 MHz spectrometer) is a good starting point to ensure all signals are captured.

-

Transmitter Offset (O1P) : Set the center of the spectrum to an appropriate value based on the expected chemical shifts (e.g., around -120 ppm for perfluoroalkanes).

-

Acquisition Time (AQ) : Typically 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1) : A delay of 1-5 seconds is usually sufficient. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest.

-

Number of Scans (NS) : Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 8-64) is often sufficient.

-

Decoupling : For simplified spectra, broadband proton decoupling is often employed.

-

-

Two-Dimensional (2D) NMR Experiments :

-

¹⁹F-¹⁹F COSY : To identify through-bond couplings between different fluorine nuclei.

-

¹⁹F-¹³C HSQC/HMBC : To correlate fluorine atoms with their directly attached or long-range coupled carbon atoms.

-

¹⁹F-¹H HOESY/NOESY : To determine through-space proximities between fluorine and hydrogen atoms, which can be useful for conformational analysis.

-

Mandatory Visualizations

Molecular Structure of Perfluoro(methylcyclohexane)

Caption: Molecular structure of Perfluoro(methylcyclohexane).

Qualitative Spin-Spin Coupling Network of Perfluoro(methylcyclohexane)

Caption: Qualitative spin-spin coupling network.

Experimental Workflow for ¹⁹F NMR Analysis

Caption: Experimental workflow for ¹⁹F NMR analysis.

References

- 1. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Liquid Perfluoro(methylcyclohexane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of liquid perfluoro(methylcyclohexane) (PFMC). PFMC is a perfluorocarbon liquid valued for its chemical and biological inertness, high density, and thermal stability. These properties make it a subject of interest in various scientific and industrial fields, including as a solvent in "fluorous" chemistry, a heat transfer agent, and a component in biomedical applications. Understanding its vibrational properties through FT-IR and Raman spectroscopy is crucial for its characterization, quality control, and for studying its interactions with other molecules.

Molecular Structure and Vibrational Modes

Perfluoro(methylcyclohexane) (C₇F₁₄) is a derivative of methylcyclohexane (B89554) where all hydrogen atoms have been replaced by fluorine atoms. The molecule consists of a cyclohexane (B81311) ring and a trifluoromethyl group, both fully fluorinated. The primary vibrational modes observed in its FT-IR and Raman spectra arise from the stretching and bending of the numerous C-F and C-C bonds.

The key vibrational motions include:

-

C-F Stretching: These are typically strong absorptions in the infrared spectrum and give rise to prominent bands. They can be further categorized into:

-

CF₃ symmetric and asymmetric stretching modes.

-

CF₂ symmetric and asymmetric stretching modes within the ring.

-

C-F stretching of the tertiary carbon.

-

-

C-C Stretching: Stretching vibrations of the carbon-carbon bonds within the cyclohexane ring.

-

Deformation and Bending Modes: A complex region of the spectra resulting from CF₂, CF₃, and ring deformation, scissoring, wagging, and twisting motions.

Due to the high symmetry and the presence of numerous fluorine atoms, the vibrational spectra of PFMC are complex, with many overlapping bands. The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other.

Experimental Protocols

The following sections detail the typical experimental methodologies for acquiring FT-IR and Raman spectra of liquid perfluoro(methylcyclohexane).

FT-IR Spectroscopy of Liquid Perfluoro(methylcyclohexane)

Objective: To obtain the infrared absorption spectrum of liquid PFMC.

Materials and Equipment:

-

Perfluoro(methylcyclohexane), analytical grade.

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Liquid transmission cell with infrared-transparent windows (e.g., NaCl, KBr, CaF₂). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Volumetric flasks and pipettes.

-

Solvent for cleaning (e.g., a volatile fluorinated solvent or acetone, ensuring compatibility with the cell windows).

Procedure (Liquid Transmission Cell):

-

Sample Preparation: As PFMC is a liquid at room temperature, it can be analyzed directly ("neat"). If dilution is necessary for quantitative analysis, a suitable infrared-transparent solvent that does not interact with PFMC should be chosen.

-

Cell Assembly: Assemble the liquid transmission cell according to the manufacturer's instructions, ensuring the windows are clean and dry. A spacer of a known path length (e.g., 0.1 mm) is placed between the windows.

-

Background Spectrum: Fill the cell with a reference solvent (if used) or leave it empty (for a neat spectrum) and place it in the spectrometer's sample compartment. Acquire a background spectrum to account for the absorbance of the cell windows and the atmosphere (CO₂ and H₂O).

-

Sample Introduction: Clean and dry the cell, then introduce the liquid PFMC into the cell using a syringe. Ensure no air bubbles are trapped in the light path.

-

Sample Spectrum Acquisition: Place the filled cell in the sample compartment and acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Procedure (ATR-FTIR):

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of liquid PFMC onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Raman Spectroscopy of Liquid Perfluoro(methylcyclohexane)

Objective: To obtain the Raman scattering spectrum of liquid PFMC.

Materials and Equipment:

-

Perfluoro(methylcyclohexane), analytical grade.

-

Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm).

-

Sample holder for liquids (e.g., a glass cuvette or NMR tube).

-

Microscope objective for focusing the laser and collecting the scattered light.

Procedure:

-

Sample Preparation: Transfer the liquid PFMC into a clean glass cuvette or NMR tube.

-

Instrument Setup: Place the sample in the spectrometer's sample holder.

-

Spectrum Acquisition:

-

Focus the laser beam into the bulk of the liquid sample.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample heating or degradation.

-

Acquire the Raman spectrum. It is also advisable to acquire a spectrum of the empty container to identify any potential background signals.

-

-

Data Processing: The acquired spectrum may need to be corrected for background fluorescence and cosmic rays. The spectrum of the container can be subtracted if necessary.

Data Presentation: Vibrational Bands of Perfluoro(methylcyclohexane)

The following tables summarize the prominent vibrational bands observed in the FT-IR and Raman spectra of liquid perfluoro(methylcyclohexane). The peak positions are approximate and the assignments are tentative, based on the analysis of similar fluorinated compounds.[1]

Table 1: FT-IR Spectral Data of Liquid Perfluoro(methylcyclohexane)

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~1350 | Strong | CF₃ asymmetric stretch |

| ~1280 | Very Strong | CF₂ asymmetric stretch |

| ~1240 | Very Strong | CF₂ asymmetric stretch |

| ~1180 | Strong | C-C stretch coupled with CF₂ stretch |

| ~1140 | Strong | CF₂ symmetric stretch |

| ~1000-700 | Medium-Strong | Complex region: C-C stretch, CF₃ symmetric stretch, CF deformations |

| ~700-400 | Medium-Weak | Ring deformations, CF₂ bending/wagging/twisting modes |

Table 2: Raman Spectral Data of Liquid Perfluoro(methylcyclohexane)

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~1350 | Weak | CF₃ asymmetric stretch |

| ~1280 | Weak | CF₂ asymmetric stretch |

| ~750 | Strong | CF₃ symmetric stretch |

| ~730 | Strong | Ring breathing mode |

| ~550 | Medium | Ring deformation |

| ~400-200 | Medium-Strong | CF₂ and ring deformation modes |

Visualizations

The following diagrams illustrate the generalized workflows for the FT-IR and Raman analysis of liquid perfluoro(methylcyclohexane).

References

Mass Spectrometry Fragmentation of Perfluoro(methylcyclohexane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of perfluoro(methylcyclohexane) (C₇F₁₄). The information contained herein is intended to assist researchers in identifying this compound and understanding its fragmentation behavior. Perfluoro(methylcyclohexane) is a fluorocarbon liquid that is chemically and biologically inert.[1]

Core Fragmentation Data

The mass spectrum of perfluoro(methylcyclohexane) is characterized by a series of fluorocarbon fragments. The molecular ion (M⁺) at m/z 350 is typically not observed or is of very low abundance due to the high energy of electron ionization, which readily induces fragmentation. The fragmentation pattern is dominated by the loss of CF₃ and subsequent losses of CF₂ units.

The quantitative data for the major fragments observed in the electron ionization mass spectrum of perfluoro(methylcyclohexane) are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 69 | 100.0 | [CF₃]⁺ |

| 93 | 5.5 | [C₂F₃]⁺ |

| 100 | 8.0 | [C₂F₄]⁺ |

| 119 | 9.0 | [C₂F₅]⁺ |

| 131 | 55.0 | [C₃F₅]⁺ |

| 181 | 15.0 | [C₄F₇]⁺ |

| 219 | 12.0 | [C₅F₉]⁺ |

| 231 | 8.0 | [C₅F₉]⁺ |

| 281 | 10.0 | [C₆F₁₁]⁺ |

| 331 | 1.0 | [C₇F₁₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of perfluoro(methylcyclohexane) under electron ionization is initiated by the loss of an electron to form an unstable molecular ion. This is followed by a cascade of fragmentation events, primarily involving the cleavage of C-C and C-F bonds. The most prominent fragmentation pathway involves the loss of the trifluoromethyl (-CF₃) group, leading to the formation of the stable perfluorocyclohexyl cation. Subsequent fragmentations involve the opening of the ring and loss of CF₂ units.

References

Thermogravimetric analysis (TGA) of Perfluoro(methylcyclohexane) thermal stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of perfluoro(methylcyclohexane) (PFMC), a perfluorinated cyclic alkane, as determined by thermogravimetric analysis (TGA). PFMC is recognized for its chemical inertness and high thermal stability, making it suitable for a variety of specialized applications.[1] This document outlines a detailed experimental protocol for TGA, presents relevant thermal decomposition data, and illustrates the experimental workflow and fundamental decomposition mechanism.

Introduction to Thermal Stability of Perfluoro(methylcyclohexane)

Perfluoro(methylcyclohexane) (C7F14) is a fully fluorinated derivative of methylcyclohexane. Its robust carbon-fluorine bonds and stable cyclic structure contribute to its exceptional thermal resistance.[1] Generally, perfluoroalkanes are known to be thermally stable at elevated temperatures.[2] Safety data for PFMC, also known by its trade name Flutec PP2, indicates a decomposition temperature of approximately 400 °C.[3] The thermal breakdown of perfluoroalkanes is understood to initiate with the cleavage of carbon-carbon bonds, which are weaker than carbon-fluorine bonds.[4]

Experimental Protocol for Thermogravimetric Analysis

A standardized TGA protocol is crucial for obtaining reproducible data on the thermal stability of volatile liquids like perfluoro(methylcyclohexane). The following is a detailed methodology synthesized from general TGA procedures and considerations for volatile fluorinated compounds.

2.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A standard TGA instrument equipped with a high-precision balance (sensitivity of at least 0.1 µg) and a furnace capable of reaching at least 600 °C is required.

-

Sample Pans: Platinum or aluminum sample pans are suitable. Given the volatility of PFMC, sealed aluminum pans with a pinhole lid are recommended to prevent premature evaporation before the thermal decomposition analysis begins.

-

Purge Gas: High-purity nitrogen or argon should be used as the purge gas to maintain an inert atmosphere and prevent oxidative degradation.

2.2. Sample Preparation

-

Due to the volatile nature of perfluoro(methylcyclohexane) (boiling point ≈ 76 °C), sample preparation should be conducted in a well-ventilated area, and the sample should be kept cool before analysis.[5]

-

Using a microliter syringe, carefully dispense approximately 5-10 mg of perfluoro(methylcyclohexane) into a tared, sealed aluminum sample pan.

-

Record the exact sample weight.

-

Create a small pinhole in the lid of the pan to allow for the escape of decomposition products during the analysis.

2.3. TGA Instrument Parameters

| Parameter | Recommended Setting | Rationale |

| Purge Gas | Nitrogen or Argon | To ensure an inert atmosphere and prevent oxidation. |

| Gas Flow Rate | 20-50 mL/min | To effectively remove decomposition products from the furnace. |

| Temperature Program | ||

| 1. Isothermal | 30 °C for 5 minutes | To allow the sample and instrument to equilibrate. |

| 2. Ramp | Heat from 30 °C to 500 °C at 10 °C/min | A controlled heating rate allows for clear observation of the decomposition onset. |

| Data Collection | Continuously record weight, time, and temperature. | To generate the TGA curve (weight % vs. temperature). |

Data Presentation: Thermal Decomposition of Perfluoro(methylcyclohexane)

| Temperature (°C) | Expected Mass Loss (%) | Observation |

| < 395 | < 1% | Minimal to no mass loss, primarily due to evaporation. |

| 400 | > 5% | Onset of significant thermal decomposition.[3][6] |

| 440 | Substantial | Increased rate of decomposition.[6] |

| > 450 | > 95% | Approaching complete decomposition. |

Note: The exact temperatures and mass loss percentages can vary depending on the specific experimental conditions, such as heating rate and sample size.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps involved in performing a thermogravimetric analysis of perfluoro(methylcyclohexane).

4.2. Proposed Initial Decomposition Pathway

The primary mechanism for the thermal decomposition of perfluoroalkanes is the homolytic cleavage of a carbon-carbon bond, as it is the weakest bond in the molecule compared to the highly stable carbon-fluorine bonds.[4] The following diagram illustrates this initial step for perfluoro(methylcyclohexane).

Conclusion

Thermogravimetric analysis is a critical tool for characterizing the high thermal stability of perfluoro(methylcyclohexane). The provided experimental protocol offers a robust framework for obtaining reliable and reproducible data. The inherent stability of PFMC, with a decomposition onset around 400 °C, is attributed to the strength of its C-F bonds, with the initial decomposition pathway being the cleavage of C-C bonds. This information is vital for professionals in research and drug development who utilize perfluorinated compounds in applications where thermal stability is a key performance indicator.

References

Determination of Perfluoro(methylcyclohexane) Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of perfluoro(methylcyclohexane) in various organic solvents. Perfluoro(methylcyclohexane) (C₇F₁₄), a perfluorocarbon, is a chemically and biologically inert, colorless liquid with a high density and low surface tension.[1] Its unique properties make it a subject of interest as a potential solvent, heat-transfer agent, and for various applications in the biomedical field, including as a gas carrier in blood substitutes. Understanding its solubility characteristics in different organic solvents is crucial for its effective application in research and development.

Core Concepts in Solubility

The solubility of perfluoro(methylcyclohexane) in organic solvents is primarily governed by the principle of "like dissolves like," with intermolecular forces playing a key role. As a fluorinated compound, its miscibility with hydrocarbon-based organic solvents is often limited due to the significant differences in cohesive energy densities between C-F and C-H bonds. Generally, perfluoro(methylcyclohexane) is a poor solvent for most solids and liquids but exhibits good solubility for gases.[1] It is known to be miscible with some organic solvents like acetone (B3395972) and benzene (B151609) and is generally soluble in aliphatic and chlorinated hydrocarbons.[2][3]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of perfluoro(methylcyclohexane) in a range of organic solvents. The data is primarily presented as the upper consolute temperature, which is the critical temperature above which the two components are completely miscible in all proportions. The composition at the consolute point is given as a mole fraction.

Table 1: Liquid-Liquid Solubility of Perfluoro(methylcyclohexane) in Aromatic and Halogenated Hydrocarbons

| Solvent | Consolute Temperature (°C) | Mole Fraction of Perfluoro(methylcyclohexane) at Consolute Point |

| Benzene | 23.9 | 0.535 |

| Carbon Tetrachloride | 28.7 | 0.520 |

| Chlorobenzene | 46.5 | 0.495 |

| Chloroform | 58.0 | 0.480 |

| Toluene | 33.7 | 0.515 |

Data sourced from Hildebrand, J. H., & Cochran, D. R. (1949). Liquid-Liquid Solubility of Perfluoromethylcyclohexane with Benzene, Carbon Tetrachloride, Chlorobenzene, Chloroform and Toluene. Journal of the American Chemical Society, 71(1), 22–25.

Table 2: Qualitative Solubility of Perfluoro(methylcyclohexane) in Various Organic Solvents

| Solvent Class | Solubility Description |

| Alcohols (e.g., Ethanol, Methanol) | Generally low solubility |

| Ethers (e.g., Diethyl ether) | Limited data available, expected to have some miscibility |

| Alkanes (e.g., Hexane, Heptane) | Soluble[2] |

| Ketones (e.g., Acetone) | Miscible[3] |

Experimental Protocols for Solubility Determination

The determination of liquid-liquid equilibria, and thus the solubility of perfluoro(methylcyclohexane) in an organic solvent, can be carried out using several established methods. A common and reliable technique is the Cloud Point Method .

Detailed Methodology: Cloud Point Titration

This method involves the preparation of mixtures of perfluoro(methylcyclohexane) and the organic solvent of known compositions in sealed tubes. The temperature of the mixture is then carefully controlled, and the point at which the mixture becomes turbid (cloudy) upon cooling or clear upon heating is observed. This temperature corresponds to the phase separation temperature for that specific composition.

Apparatus:

-

Thermostatically controlled water or oil bath with a viewing window.

-

Calibrated thermometer or thermocouple.

-

A set of sealed glass tubes of uniform diameter.

-

Magnetic stirrer and stir bars.

-

Analytical balance for preparing mixtures of known composition.

-

Light source for observing the cloud point.

Procedure:

-

Preparation of Samples: Prepare a series of mixtures of perfluoro(methylcyclohexane) and the organic solvent with varying mole fractions in the sealed glass tubes. The total volume of the mixture should be sufficient to allow for clear observation of the phase change.

-

Heating and Cooling Cycles: Place a sealed tube containing a mixture of known composition into the thermostatic bath.

-

Heating: Slowly heat the bath while continuously stirring the mixture. Observe the temperature at which the turbid mixture becomes a single, clear phase. This is the dissolution temperature.

-

Cooling: Slowly cool the bath while stirring. Observe the temperature at which the clear solution first shows signs of turbidity. This is the cloud point temperature.

-

Equilibration: To ensure accuracy, repeat the heating and cooling cycles multiple times for each sample, with a very slow rate of temperature change near the phase transition point. The average of the dissolution and cloud point temperatures is taken as the equilibrium phase transition temperature for that composition.

-

Data Analysis: Plot the measured phase transition temperatures against the mole fraction of perfluoro(methylcyclohexane). The resulting curve is the binodal or coexistence curve. The peak of this curve represents the upper consolute temperature and the corresponding critical composition.

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility using the cloud point method can be visualized as follows:

This in-depth guide provides a foundational understanding of the solubility of perfluoro(methylcyclohexane) in organic solvents, supported by quantitative data and a detailed experimental protocol. Further research is warranted to expand the quantitative solubility data to a broader range of solvents, which will be invaluable for the continued development and application of this unique fluorinated compound.

References

An In-depth Technical Guide to the Solubility of Oxygen and Carbon Dioxide in Perfluoro(methylcyclohexane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxygen (O₂) and carbon dioxide (CO₂) in perfluoro(methylcyclohexane), a perfluorocarbon (PFC) liquid of significant interest in various scientific and biomedical applications. Given the crucial role of these gases in biological systems and chemical processes, understanding their solubility in this inert, biocompatible solvent is paramount for advancing research in areas such as artificial blood substitutes, drug delivery, and cell culture. This document summarizes key quantitative data, details experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Core Principles of Gas Solubility in Perfluorocarbons

Perfluorocarbons are known for their remarkably high gas-dissolving capacity, a property attributed to their weak intermolecular forces and the presence of large molecular cavities.[1] The dissolution of gases like oxygen and carbon dioxide in these liquids is a physical process governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.[2] This property makes PFCs like perfluoro(methylcyclohexane) excellent candidates for applications requiring efficient gas transport.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of carbon dioxide and oxygen in perfluoro(methylcyclohexane). It is important to note that while specific data for carbon dioxide is available, direct experimental data for oxygen in perfluoro(methylcyclohexane) is not readily found in the reviewed literature. Therefore, data for perfluorodecalin (B110024), a structurally similar cyclic perfluorocarbon, is presented as a reasonable approximation.

Carbon Dioxide Solubility in Perfluoro(methylcyclohexane)

The solubility of carbon dioxide in perfluoro(methylcyclohexane) has been experimentally determined at various temperatures and pressures. The data presented in Table 1 showcases the mole fraction of CO₂ dissolved in perfluoro(methylcyclohexane) at equilibrium.

Table 1: Solubility of Carbon Dioxide in Perfluoro(methylcyclohexane) [4]

| Temperature (K) | Pressure (MPa) | Mole Fraction of CO₂ (x₂) |

| 293.15 | 1.14 | 0.103 |

| 293.15 | 2.17 | 0.207 |

| 293.15 | 3.10 | 0.311 |

| 293.15 | 4.14 | 0.446 |

| 293.15 | 5.07 | 0.597 |

| 313.15 | 1.19 | 0.089 |

| 313.15 | 2.28 | 0.176 |

| 313.15 | 3.29 | 0.264 |

| 313.15 | 4.30 | 0.358 |

| 313.15 | 5.31 | 0.461 |

| 333.15 | 1.24 | 0.077 |

| 333.15 | 2.38 | 0.151 |

| 333.15 | 3.52 | 0.235 |

| 333.15 | 4.66 | 0.325 |

| 333.15 | 5.80 | 0.423 |

| 353.15 | 1.29 | 0.067 |

| 353.15 | 2.50 | 0.132 |

| 353.15 | 3.70 | 0.204 |

| 353.15 | 4.90 | 0.283 |

| 353.15 | 6.10 | 0.369 |

Oxygen Solubility in Perfluorodecalin (as a proxy for Perfluoro(methylcyclohexane))

Due to the lack of specific experimental data for oxygen in perfluoro(methylcyclohexane), the following table provides the mole fraction and Ostwald coefficient for oxygen dissolved in perfluorodecalin at a partial pressure of 101.325 kPa.[5] Perfluorodecalin is a cyclic perfluorocarbon and is expected to exhibit similar gas solubility characteristics.

Table 2: Solubility of Oxygen in Perfluorodecalin at 101.325 kPa [5]

| Temperature (K) | Ostwald's Coefficient (L₂₁) | Mole Fraction of O₂ (x₂ × 10²) |

| 288.48 | 0.408 ± 0.003 | 3.92 ± 0.02 |

| 291.08 | 0.408 ± 0.003 | 3.92 ± 0.02 |

| 295.12 | 0.407 ± 0.003 | 3.91 ± 0.02 |

| 299.82 | 0.407 ± 0.003 | 3.91 ± 0.02 |

| 303.88 | 0.408 ± 0.003 | 3.92 ± 0.02 |

| 308.21 | 0.411 ± 0.003 | 3.95 ± 0.02 |

| 311.61 | 0.417 ± 0.003 | 4.01 ± 0.02 |

Experimental Protocols

The determination of gas solubility in liquids can be achieved through various experimental methods. The data presented in this guide were obtained using two primary techniques: a high-pressure static equilibrium method for carbon dioxide and a saturation method for oxygen.

High-Pressure Static Equilibrium Method (for CO₂)

This method is suitable for measuring the solubility of gases at elevated pressures. The experimental setup typically consists of a high-pressure equilibrium cell equipped with a magnetic stirrer and a pressure transducer.

Protocol:

-

Preparation: The high-pressure cell is first evacuated to remove any residual air.

-

Solvent Loading: A known amount of the degassed solvent, perfluoro(methylcyclohexane), is introduced into the cell. The exact mass is determined by weighing.

-

Gas Introduction: The gas, carbon dioxide, is then introduced into the cell from a high-pressure cylinder.

-

Equilibration: The mixture is continuously stirred at a constant temperature to ensure thermal and phase equilibrium.

-

Bubble Point Determination: The pressure at which the last bubble of the gas phase disappears is visually observed and recorded as the bubble point pressure. This measurement is repeated multiple times to ensure reproducibility.[4]

-

Data Analysis: The mole fraction of the dissolved gas is calculated from the known amounts of solvent and gas introduced into the cell.

Saturation Method (for O₂)

The saturation method, also known as the isochoric saturation method, is a precise technique for measuring gas solubility at pressures close to atmospheric.

Protocol:

-

Apparatus Setup: The core of the apparatus is a thermostated dissolution cell of a known volume, connected to a gas burette and a manometer.

-

Solvent Degassing: A known volume of the solvent, perfluorodecalin, is thoroughly degassed to remove any dissolved air. This is a critical step to ensure accurate measurements.

-

Gas Introduction: The degassed solvent is brought into contact with the gas, oxygen, at a constant pressure (typically atmospheric pressure) and temperature.

-

Saturation: The solvent is stirred or agitated to facilitate the dissolution of the gas until the liquid is fully saturated and in equilibrium with the gas phase.

-

Volume Measurement: The volume of gas absorbed by the solvent is measured using the gas burette.

-

Data Calculation: The solubility is then calculated from the volume of gas absorbed and the volume of the solvent. The results can be expressed in various units, such as the Bunsen coefficient, Ostwald coefficient, or mole fraction.[5]

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the saturation method used to determine gas solubility.

Conclusion

The data and methodologies presented in this guide offer valuable insights for researchers and professionals working with perfluoro(methylcyclohexane). The high solubility of carbon dioxide and, by extension, oxygen in this fluorinated liquid underscores its potential in a wide range of applications where efficient gas transport is critical. The provided experimental protocols serve as a practical reference for conducting accurate solubility measurements, while the workflow diagram offers a clear visual representation of the process. Further research to obtain direct experimental data for oxygen solubility in perfluoro(methylcyclohexane) would be beneficial to refine the understanding of its gas-carrying properties.

References

Physical properties of Perfluoro(methylcyclohexane) at different temperatures

An In-depth Technical Guide to the Physical Properties of Perfluoro(methylcyclohexane)

This technical guide provides a comprehensive overview of the physical properties of perfluoro(methylcyclohexane) (PFMC), with a focus on their variation with temperature. This document is intended for researchers, scientists, and drug development professionals who utilize perfluorocarbons in their work.

Introduction to Perfluoro(methylcyclohexane)

Perfluoro(methylcyclohexane), with the chemical formula C₇F₁₄, is a fluorocarbon liquid that is a perfluorinated derivative of the hydrocarbon methylcyclohexane.[1] It is a clear, colorless, and odorless liquid characterized by high density, low viscosity, and low surface tension.[1][2] PFMC is chemically inert and thermally stable at temperatures exceeding 400 °C.[1][2] These properties make it suitable for a variety of applications, including as a heat transfer agent, a dielectric fluid, and a tracer compound.[1][2] Its ability to dissolve gases makes it a person of interest in biomedical applications.

General Properties:

| Property | Value |

| Chemical Formula | C₇F₁₄ |

| Molecular Weight | 350.05 g/mol [3] |

| Boiling Point | 76 °C[1][4] |

| Melting Point | -37 °C[1][4] |

| Density (at 25 °C) | 1.788 g/mL[1] |

Temperature-Dependent Physical Properties

The physical properties of perfluoro(methylcyclohexane) exhibit significant dependence on temperature. Understanding these relationships is crucial for applications involving temperature variations.

Density

The density of liquids generally decreases with increasing temperature. This is due to the increase in kinetic energy of the molecules, leading to larger average intermolecular distances.

Table 1: Density of Perfluoro(methylcyclohexane) at a Specific Temperature

| Temperature (°C) | Density (g/mL) |

| 20 | 1.80[4] |

| 25 | 1.787 |

Viscosity

The viscosity of a liquid is a measure of its resistance to flow. For liquids, viscosity typically decreases as temperature increases. The increased thermal energy allows molecules to overcome intermolecular forces more easily, resulting in lower flow resistance.

Table 2: Viscosity of Perfluoro(methylcyclohexane) at a Specific Temperature

| Property | Value |

| Viscosity (at unspecified temperature) | 1.561 mPa·s[3] |

| Kinematic Viscosity (at unspecified temperature) | 0.87 mm²/s[3] |

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of a liquid increases with temperature, following the Clausius-Clapeyron relation. As more molecules gain sufficient kinetic energy to escape into the vapor phase, the pressure of the vapor increases.

Table 3: Vapor Pressure of Perfluoro(methylcyclohexane) at a Specific Temperature

| Temperature (°C) | Vapor Pressure (kPa) |

| 25 | 14[4] |

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Generally, the surface tension of a liquid decreases with an increase in temperature.

Table 4: Surface Tension of Perfluoro(methylcyclohexane) at a Specific Temperature

| Property | Value |

| Surface Tension (at unspecified temperature) | 15.4 mN/m[3] |

Experimental Protocols

Accurate determination of the temperature-dependent physical properties of perfluoro(methylcyclohexane) requires precise experimental methodologies.

Measurement of Density vs. Temperature

Method: Vibrating Tube Densitometer

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: Introduce the perfluoro(methylcyclohexane) sample into the oscillating U-tube of the densitometer.

-

Temperature Control: Set the desired temperature using a Peltier thermostat. Allow the sample to reach thermal equilibrium.

-

Measurement: The instrument measures the resonant frequency of the oscillating tube containing the sample. This frequency is directly related to the density of the liquid.

-

Data Collection: Record the density at the set temperature. Increment the temperature to the next desired value and repeat the measurement to obtain a series of density values as a function of temperature.

Measurement of Viscosity vs. Temperature

Method: Capillary Viscometer (e.g., Ubbelohde type)

-

Apparatus Setup: Select a capillary viscometer of the appropriate size for the expected viscosity of perfluoro(methylcyclohexane).

-

Sample Loading: Introduce a precise volume of the sample into the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature bath set to the desired measurement temperature. Allow at least 20 minutes for the sample to reach thermal equilibrium.

-

Flow Time Measurement: Draw the liquid up through the capillary into the timing bulb. Measure the time it takes for the liquid meniscus to pass between two calibrated marks as it flows back down under gravity.

-

Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known at that temperature: η = ν * ρ.

-

Temperature Variation: Repeat the measurement at different temperatures by adjusting the temperature of the water bath.

Measurement of Vapor Pressure vs. Temperature

Method: Static Method

-

Apparatus: The setup consists of a sample flask connected to a pressure transducer and a vacuum line, all enclosed in a temperature-controlled bath.

-

Sample Degassing: The perfluoro(methylcyclohexane) sample is placed in the flask and thoroughly degassed to remove any dissolved air. This is typically achieved by several freeze-pump-thaw cycles.

-

Temperature Control: The degassed sample is brought to the desired temperature in the constant temperature bath.

-

Equilibrium: Allow the system to reach equilibrium, where the pressure reading from the transducer stabilizes. This stable pressure is the vapor pressure of the sample at that temperature.

-

Data Logging: Record the temperature and pressure.

-

Temperature Ramp: Increment the temperature of the bath and repeat the pressure measurement to obtain vapor pressure data over a range of temperatures.

Visualization of Temperature Effects

The following diagram illustrates the general relationship between temperature and the key physical properties of a liquid such as perfluoro(methylcyclohexane).

Caption: General effect of temperature on key physical properties.

References

Perfluoro(methylcyclohexane): A Comprehensive Technical Guide to its Chemical Inertness and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(methylcyclohexane) (PFMC), with the chemical formula C₇F₁₄, is a fully fluorinated derivative of methylcyclohexane. Belonging to the class of perfluorocarbons (PFCs), it is a colorless, odorless, and non-flammable liquid characterized by high density, low viscosity, and exceptional chemical and thermal stability. These properties render it a material of significant interest in a variety of advanced scientific and industrial applications, ranging from its use as a heat transfer fluid and an inert reaction medium to its emerging role in sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the chemical inertness and reactivity of perfluoro(methylcyclohexane), offering valuable data, experimental protocols, and conceptual diagrams to support researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The unique properties of perfluoro(methylcyclohexane) stem from the strength of the carbon-fluorine bond, the most stable single bond in organic chemistry, and the effective shielding of the carbon backbone by the fluorine atoms. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇F₁₄[1] |

| Molecular Weight | 350.05 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 1.788 g/mL at 25 °C[2] |

| Melting Point | -37 °C |

| Boiling Point | 76 °C[2] |

| Refractive Index | 1.282[2] |

| Dielectric Constant | 1.86[2] |

| Thermal Stability | Stable to over 400 °C |

| Solubility in Water | ~10 ppm |

| Vapor Pressure | 14 kPa at 25 °C |

| Viscosity (kinematic) | 0.87 mm²/s |

Chemical Inertness and Reactivity Studies

Perfluoro(methylcyclohexane) is renowned for its chemical inertness, remaining unreactive towards most chemical reagents, including strong acids, bases, and oxidizing agents under standard conditions. This lack of reactivity is a direct consequence of the high bond energy of C-F bonds and the steric hindrance provided by the fluorine atoms, which protect the carbon skeleton from chemical attack.

However, its inertness is not absolute. Under specific, high-energy conditions, perfluoro(methylcyclohexane) can be induced to react. The following sections detail the known reactivity of PFMC.

Reactivity with Strong Acids and Bases

Extensive studies and empirical evidence have demonstrated that perfluoro(methylcyclohexane) does not react with concentrated strong acids, such as sulfuric acid, or strong bases, like sodium hydroxide, under typical laboratory conditions. The electron-withdrawing nature of the fluorine atoms significantly reduces the electron density of the carbon backbone, making it resistant to electrophilic and nucleophilic attack.

Thermal Decomposition (Pyrolysis)

Perfluoro(methylcyclohexane) exhibits high thermal stability, with a decomposition temperature exceeding 400°C. At temperatures above this threshold, pyrolysis occurs, leading to the fragmentation of the molecule. The primary decomposition pathway involves the cleavage of C-C bonds, which are weaker than C-F bonds. This process generates a complex mixture of smaller perfluorinated compounds. Studies on the pyrolysis of similar perfluorocarbons suggest that the decomposition of perfluoro(methylcyclohexane) likely proceeds via radical mechanisms, with the potential formation of perfluorinated alkenes and smaller perfluoroalkanes. For instance, the pyrolysis of perfluoroisopropylcyclohexane has been shown to yield perfluoromethylcyclopentene and octafluorocyclopentene (B1204224) through radical isomerization and fragmentation.

Sonolysis

Sonolysis, the application of high-intensity ultrasound, can induce the degradation of perfluoro(methylcyclohexane) in aqueous solutions. The mechanism involves acoustic cavitation, where the formation, growth, and implosive collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures.[3] These extreme conditions lead to the pyrolytic decomposition of the perfluorocarbon at the bubble-water interface.[4][5] The sonochemical degradation of perfluorinated compounds generally proceeds through the cleavage of the carbon backbone, ultimately leading to mineralization into fluoride (B91410) ions, carbon dioxide, and water. The rate of sonolysis is influenced by factors such as ultrasonic frequency, power intensity, and the presence of other dissolved gases.[4]

Photochemical Reactivity

While generally inert to light, perfluoro(methylcyclohexane) can participate in photochemical reactions under specific conditions. It has been reported as a reactant in the synthesis of perfluoro-2-methylcyclohex-1-enolate through a photochemical reaction with tetrabutylammonium (B224687) iodide in water. This type of reaction suggests that under UV irradiation and in the presence of a suitable sensitizer (B1316253) or reactant, the C-F bond can be activated, leading to the formation of new chemical entities.

Applications in Research and Drug Development

The unique combination of inertness and specific physical properties makes perfluoro(methylcyclohexane) a valuable tool in both chemical research and the pharmaceutical industry.

Fluorous Biphase Systems

Perfluoro(methylcyclohexane) is a key solvent in "fluorous biphase" catalysis. This technique utilizes the immiscibility of fluorous solvents, like PFMC, with many common organic solvents at room temperature. A catalyst can be modified with a "fluorous tag" (a perfluoroalkyl chain), rendering it highly soluble in the fluorous phase. The reaction is typically carried out at an elevated temperature where the fluorous and organic phases become miscible, allowing the reaction to proceed in a single phase. Upon cooling, the system separates back into two phases, with the fluorous phase containing the catalyst and the organic phase containing the product. This allows for the simple separation of the product from the catalyst, which can then be easily recovered and reused. This "green chemistry" approach is highly attractive for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).

Caption: Workflow of Fluorous Biphase Catalysis.

Drug Delivery Systems